molecular formula C17H18FN3O6S B193944 Sulfociprofloxacin CAS No. 105093-21-8

Sulfociprofloxacin

Cat. No. B193944
CAS RN: 105093-21-8
M. Wt: 411.4 g/mol
InChI Key: SDLYZOYQWKDWJG-UHFFFAOYSA-N
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Description

Sulfociprofloxacin is a metabolite of the fluorinated quinolone antibacterial Ciprofloxacin . It is an organosulfonic acid that is ciprofloxacin carrying a sulfo group at position 4 of the piperazine ring .


Molecular Structure Analysis

Sulfociprofloxacin has a molecular formula of C17H18FN3O6S and a molecular weight of 413.43 . The InChI Key is SDLYZOYQWKDWJG-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Agent

Sulfociprofloxacin is recognized as an antimicrobial agent due to its ability to inhibit the growth of microorganisms. As a metabolite of ciprofloxacin, it retains the antibacterial properties of its parent compound, making it effective against a variety of bacterial infections. Its role as an antimicrobial agent is particularly significant in the treatment of urinary tract infections, where it’s found in urine as an active metabolite .

Pharmacokinetic Studies

In clinical pharmacology, sulfociprofloxacin is used in pharmacokinetic studies to understand the metabolic conversion of ciprofloxacin, especially in critically ill patients. Researchers develop population pharmacokinetic models to predict the behavior of this metabolite in different patient populations, which is crucial for dose optimization and targeting strategies of anti-infective agents .

Drug Metabolite Research

As a drug metabolite, sulfociprofloxacin is a subject of interest in the study of drug metabolism and excretion. Its presence in bile and urine provides insights into the metabolic pathways of ciprofloxacin and helps in understanding the factors that influence its pharmacokinetics, such as genetic polymorphisms .

Anticancer Research

The structural framework of sulfociprofloxacin allows for the exploration of its potential anticancer properties. Researchers are investigating the synthesis of ciprofloxacin derivatives, including sulfociprofloxacin, to enhance their biological activities or tailor their capabilities to target specific cancer cells .

Antiviral Activities

Sulfociprofloxacin’s chemical structure also suggests possible antiviral activities. Its role in combating viral infections is an area of ongoing research, with scientists examining its efficacy against various viral pathogens .

Antimalarial Activities

The compound’s potential antimalarial activities are another promising field of application. By modifying the ciprofloxacin molecule to include a sulfo group, researchers aim to create derivatives like sulfociprofloxacin that could be more effective against malaria-causing parasites .

Mechanism of Action

Target of Action

Sulfociprofloxacin, a metabolite of ciprofloxacin , shares the same primary targets as its parent compound. The primary targets are bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV separates the replicated DNA molecules .

Mode of Action

Sulfociprofloxacin inhibits the action of DNA gyrase and topoisomerase IV . It binds to the alpha subunits of DNA gyrase with high affinity, preventing the enzyme from introducing supercoils into the bacterial DNA . This inhibition disrupts the supercoiling process, which is necessary for DNA replication and transcription . As a result, the bacterial DNA replication is halted, leading to cell death .

Biochemical Pathways

Ciprofloxacin, and by extension sulfociprofloxacin, disrupts the DNA replication and transcription processes in bacteria, leading to cell death .

Pharmacokinetics

When given orally, ciprofloxacin exhibits 70% bioavailability and attains peak serum levels ranging between 1.5 and 2.9 micrograms/ml after a single 500-mg dose . Nineteen percent of an oral dose is excreted as metabolites in both urine and feces . It is reasonable to assume that sulfociprofloxacin may have similar ADME properties.

Result of Action

The primary result of sulfociprofloxacin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By inhibiting DNA gyrase and topoisomerase IV, sulfociprofloxacin prevents DNA replication and transcription, disrupting the life cycle of the bacteria .

Action Environment

The action of sulfociprofloxacin, like other antibiotics, can be influenced by various environmental factors. These factors include the presence of other antibiotics, the pH of the environment, and the presence of organic matter . Additionally, the effectiveness of sulfociprofloxacin can be affected by the resistance mechanisms of the bacteria, such as efflux pumps or mutations in the target enzymes .

Future Directions

The rise of infections resistant to Ciprofloxacin, from which Sulfociprofloxacin is derived, indicates that new pharmacological synergisms and derivatives are required . This suggests that future research could focus on enhancing the efficacy of Sulfociprofloxacin and similar compounds.

properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLYZOYQWKDWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146939
Record name Sulfociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfociprofloxacin

CAS RN

105093-21-8
Record name Sulfociprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105093218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H561ZF07L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What do we know about the concentration of sulfociprofloxacin in the body after ciprofloxacin administration?

A1: Research suggests that sulfociprofloxacin, along with other ciprofloxacin metabolites (oxociprofloxacin and desethylenciprofloxacin), is found in significantly lower concentrations in both plasma and tissues compared to the parent drug, ciprofloxacin. Specifically, a study examining ciprofloxacin distribution in lung and bronchial tissues found metabolite concentrations to be 10 to 100 times lower than ciprofloxacin concentrations. [] This suggests that the therapeutic efficacy of ciprofloxacin is primarily attributed to the parent compound rather than its metabolites. []

Q2: Are there any studies comparing the efficacy of ciprofloxacin to its metabolite sulfociprofloxacin?

A2: While the provided research [] highlights the significantly lower concentration of sulfociprofloxacin compared to ciprofloxacin, it doesn't directly compare their efficacy. Further research is needed to determine if sulfociprofloxacin possesses any significant antibacterial activity and to what extent it contributes to the overall therapeutic effect of ciprofloxacin treatment.

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